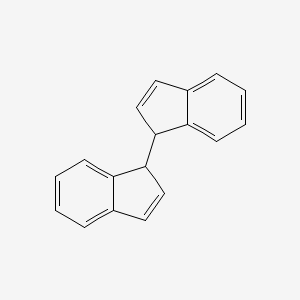
1,1'-Bi-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Bi-1H-indene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It consists of two indene units connected at the 1-position, forming a dimeric structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Bi-1H-indene can be synthesized through several methods. One common approach involves the coupling of indene derivatives. For example, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium catalyst can yield indene derivatives . Another method involves the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by ruthenium complexes in hot toluene .
Industrial Production Methods: Industrial production of 1,1’-Bi-1H-indene typically involves large-scale coupling reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Commonly used catalysts include rhodium, ruthenium, and nickel complexes.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Bi-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted indene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,1’-Bi-1H-indene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: Its derivatives are studied for potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,1’-Bi-1H-indene and its derivatives depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific derivative and its functional groups.
Vergleich Mit ähnlichen Verbindungen
Indane-1,3-dione: A versatile building block used in various applications, including biosensing and organic electronics.
Indanone: Commonly associated with the design of biologically active compounds.
Indene: A simpler analog that serves as a precursor for more complex derivatives.
Uniqueness: 1,1’-Bi-1H-indene is unique due to its dimeric structure, which imparts distinct electronic and steric properties compared to its monomeric counterparts. This uniqueness makes it valuable in the design of novel materials and in the study of polycyclic aromatic hydrocarbons.
Eigenschaften
CAS-Nummer |
2177-49-3 |
|---|---|
Molekularformel |
C18H14 |
Molekulargewicht |
230.3 g/mol |
IUPAC-Name |
1-(1H-inden-1-yl)-1H-indene |
InChI |
InChI=1S/C18H14/c1-3-7-15-13(5-1)9-11-17(15)18-12-10-14-6-2-4-8-16(14)18/h1-12,17-18H |
InChI-Schlüssel |
VZAVVHRVOIITHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(C=CC2=C1)C3C=CC4=CC=CC=C34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















